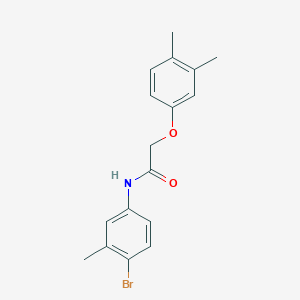
N-(4-bromo-3-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide, commonly known as BRD-73954, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of small-molecule inhibitors and has been extensively studied for its potential therapeutic applications.
作用机制
The mechanism of action of BRD-73954 involves the inhibition of bromodomain-containing proteins, specifically the bromodomain and extraterminal (BET) family of proteins. These proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histone proteins. The inhibition of BET proteins by BRD-73954 leads to the suppression of the expression of genes that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BRD-73954 has been shown to have significant biochemical and physiological effects in various disease conditions. In cancer, it has been shown to inhibit the growth of cancer cells by suppressing the expression of genes that are involved in cell proliferation. In inflammatory diseases, it has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, it has been shown to improve cognitive function by regulating the expression of genes that are involved in synaptic plasticity.
实验室实验的优点和局限性
One of the main advantages of using BRD-73954 in lab experiments is its specificity towards BET proteins. It has been shown to selectively inhibit BET proteins without affecting other bromodomain-containing proteins. This specificity makes it an ideal tool for studying the role of BET proteins in various disease conditions. However, one of the limitations of using BRD-73954 in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on BRD-73954. One of the areas of interest is its potential use in combination therapy with other drugs for the treatment of cancer. It has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of more potent and selective BET inhibitors is an area of active research.
合成方法
The synthesis of BRD-73954 involves a multistep process that begins with the reaction of 4-bromo-3-methylphenol with sodium hydride and methyl iodide to form 4-bromo-3-methylphenyl methyl ether. This compound is then reacted with 3,4-dimethylphenol in the presence of potassium carbonate to form the desired product, BRD-73954. The overall yield of this synthesis method is approximately 25%.
科学研究应用
BRD-73954 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to inhibit the activity of bromodomain-containing proteins, which play a crucial role in gene expression regulation. This inhibition leads to the suppression of the expression of genes that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, BRD-73954 has been explored as a potential treatment for cancer, inflammatory diseases, and neurological disorders.
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-4-6-15(9-12(11)2)21-10-17(20)19-14-5-7-16(18)13(3)8-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQYDONJCULCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5791212.png)
![4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5791225.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5791231.png)
![N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5791237.png)
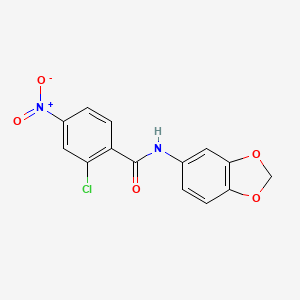
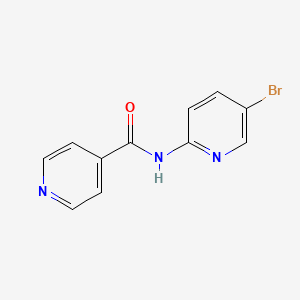
![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B5791253.png)
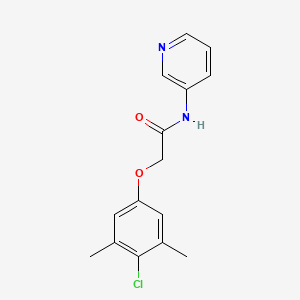
![4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5791275.png)
![N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5791276.png)
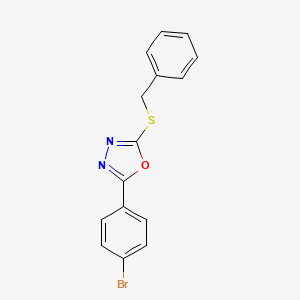
![N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5791291.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-3,7-dimethylquinoline](/img/structure/B5791296.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B5791316.png)